molecular formula C18H20N4O2S B2778172 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034356-24-4

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2778172
CAS No.: 2034356-24-4
M. Wt: 356.44
InChI Key: ZACZHMPXTZUBQU-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.
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Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluation based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a thiophene ring, a pyrazole moiety, and a dihydropyridine structure. The molecular formula is C15H22N4O3SC_{15}H_{22}N_{4}O_{3}S, and its molecular weight is approximately 350.43 g/mol. The detailed structure can be represented as follows:

N 2 3 5 dimethyl 4 thiophen 2 yl 1H pyrazol 1 yl ethyl 1 methyl 2 oxo 1 2 dihydropyridine 3 carboxamide\text{N 2 3 5 dimethyl 4 thiophen 2 yl 1H pyrazol 1 yl ethyl 1 methyl 2 oxo 1 2 dihydropyridine 3 carboxamide}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic routes often include:

  • Formation of the thiophene and pyrazole intermediates through cyclization reactions.
  • Coupling reactions to attach the dihydropyridine moiety.
  • Purification via recrystallization or chromatography to obtain the final product in high yield.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing pyrazole and thiophene exhibit significant antimicrobial properties against various pathogens. For instance:

  • Inhibitory Effects : Compounds were tested against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .

Anticancer Activity

The anticancer potential of this compound has been evaluated using several cancer cell lines:

  • Cell Viability Assays : In vitro studies using A549 lung adenocarcinoma cells revealed that certain derivatives reduced cell viability significantly, indicating potential cytotoxic effects .
CompoundIC50 (µM)Cell Line
Compound A15A549
Compound B25HCT116

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been documented. It has been shown to inhibit pro-inflammatory cytokines in cell culture models, suggesting its potential in treating inflammatory diseases .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Anticancer Study : A study conducted on various pyrazole derivatives showed that modifications in the dihydropyridine structure significantly enhanced anticancer activity against A549 cells .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against resistant strains and found that the compound exhibited comparable efficacy to standard antibiotics .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-12-16(15-7-5-11-25-15)13(2)22(20-12)10-8-19-17(23)14-6-4-9-21(3)18(14)24/h4-7,9,11H,8,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACZHMPXTZUBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=CN(C2=O)C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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